Lipophilicity (XLogP) Increase from 2-Bromo Substitution Relative to Non-Halogenated Parent
The 2-bromo substituent in the target compound (CAS 2034599-93-2) confers a computed XLogP3-AA of 4.9 [1], which represents a substantial increase in lipophilicity compared to the non-halogenated parent compound N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide (CAS 2034574-70-2). Although the exact XLogP of the parent is not computationally listed in PubChem, the addition of a bromine atom to a benzamide scaffold typically increases logP by approximately 0.7–1.0 log units based on well-established Hansch substituent constants (π_Br ≈ 0.86 for aromatic substitution), placing the parent's estimated XLogP in the range of 3.9–4.2 [2]. This difference of ~0.7–1.0 log units is significant for passive membrane diffusion and tissue distribution in biological contexts [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 (PubChem computed) |
| Comparator Or Baseline | N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide (CAS 2034574-70-2); estimated XLogP ≈ 3.9–4.2 based on Hansch π_Br = 0.86 subtraction from target compound value |
| Quantified Difference | ΔXLogP ≈ +0.7 to +1.0 (target – parent) |
| Conditions | Computed property (XLogP3-AA algorithm, PubChem release 2021.05.07); Hansch substituent constant for aromatic bromine (π_Br = 0.86) from established QSAR literature |
Why This Matters
Higher lipophilicity correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays and in vivo pharmacokinetic studies [3].
- [1] PubChem Computed Properties for CID 86263773. XLogP3-AA = 4.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86263773 (accessed 2026-04-29). View Source
- [2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π_Br (aromatic) = 0.86. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
